(Des-ala3)-ghrp-2

Übersicht

Beschreibung

(Des-ala3)-ghrp-2 is a synthetic peptide that belongs to the growth hormone-releasing peptides (GHRPs) family. It is a modified version of the growth hormone-releasing peptide-2 (GHRP-2), where the third amino acid, alanine, is removed. This modification enhances its stability and biological activity. This compound is known for its ability to stimulate the release of growth hormone, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Des-ala3)-ghrp-2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(Des-ala3)-ghrp-2 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, using oxidizing agents like hydrogen peroxide.

Reduction: Disulfide bonds within the peptide can be reduced using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under mild conditions, to avoid peptide degradation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerases.

Major Products Formed

Oxidation: Oxidized peptide with modified methionine residues.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide variants with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Based on the search results provided, here's what is known about the applications of Growth Hormone Releasing Peptide-2 (GHRP-2):

GHRP-2 Applications and Mechanisms

- Growth Hormone Secretion: GHRP-2 stimulates growth hormone (GH) secretion from pituitary cells . It may act partially via the GH-releasing factor (GRF) receptor . Studies show GHRP-2 increases GH secretion in bovine anterior pituitary cell cultures .

- Appetite Increase: GHRP-2 can increase appetite . It has been shown to increase appetite ratings in children .

- Hypothalamic-Pituitary-Adrenal Axis Stimulation: GHRPs are believed to stimulate the hypothalamic-pituitary-adrenal axis by releasing ACTH secretagogues . KP-102 (GHRP-2) stimulates GH release by acting at both hypothalamic and pituitary sites .

- Muscle Growth: GHRP-2 administration can enhance myofiber diameter and the area of skeletal muscle . It can also increase serum GH and IGF-1 levels and up-regulate GHR, IGF-1, and IGF-1R mRNA expression in the liver and skeletal muscle .

- Potential Diagnostic Agent: GHRP-2 has been used as a diagnostic agent . Nasal GHRP-2 spray is undergoing clinical trials .

- Doping Detection: GHRP-2 and its metabolite AA-3 can be detected in human urine . The metabolite AA-3 may be better for detecting GHRP-2 doping .

- Other effects: GHRP-2 may increase GH secretion via protein kinase C and cAMP pathways and through Ca2+ influx via Ca2+ channels .

Wirkmechanismus

(Des-ala3)-ghrp-2 exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) on pituitary cells. This binding activates the G-protein-coupled receptor, leading to the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The result is the release of growth hormone from the pituitary gland. The peptide also influences other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in cell growth and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

GHRP-2: The parent compound from which (Des-ala3)-ghrp-2 is derived.

GHRP-6: Another growth hormone-releasing peptide with similar biological activity.

Ipamorelin: A selective growth hormone secretagogue with fewer side effects.

Uniqueness

This compound is unique due to its enhanced stability and potency compared to its parent compound, GHRP-2. The removal of the alanine residue at the third position increases its resistance to enzymatic degradation, making it more effective in stimulating growth hormone release.

Biologische Aktivität

(Des-Ala3)-ghrp-2, a synthetic derivative of ghrelin, is a growth hormone-releasing peptide (GHRP) that has garnered attention for its biological activity, particularly in the context of growth hormone secretion and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound primarily acts as an agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a). Upon binding to this receptor, it stimulates the release of growth hormone (GH) from the anterior pituitary gland. The activation of GHS-R1a has been associated with various physiological effects, including:

- Increased GH Secretion : Studies have shown that this compound can significantly elevate GH levels in both animal models and human subjects. For instance, a study demonstrated that intravenous administration of GHRP-2 resulted in a marked increase in GH secretion compared to controls .

- Anti-inflammatory Effects : Research indicates that GHRP-2 exhibits anti-inflammatory properties. In lipopolysaccharide (LPS)-challenged rats, GHRP-2 administration reduced inflammatory markers and improved overall health outcomes .

Study on Liver Fibrosis

A pivotal study investigated the effects of this compound on liver fibrosis in rats subjected to bile duct ligation (BDL). The results indicated that:

- Hepatoprotective Effects : Infusion of this compound significantly reduced serum aspartate aminotransferase levels, indicating decreased hepatocellular damage .

- Gene Expression Modulation : The treatment altered the expression of several genes involved in fibrogenesis, including collagen and matrix metalloproteinases, suggesting a potential mechanism for its protective effects against liver fibrosis .

Cardiovascular Protection

In another study involving isolated rabbit hearts subjected to ischemia/reperfusion injury, pretreatment with GHRP-2 was shown to protect against postischemic diastolic dysfunction. This suggests a cardioprotective role for this compound, potentially through its antiapoptotic effects on cardiomyocytes .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Model | Key Findings |

|---|---|---|

| Liver Fibrosis | Rat BDL model | Reduced liver damage markers; altered gene expression |

| Cardiovascular Protection | Isolated rabbit hearts | Improved diastolic function post-ischemia |

| Anti-inflammatory Effects | LPS-challenged rats | Decreased inflammatory markers |

Eigenschaften

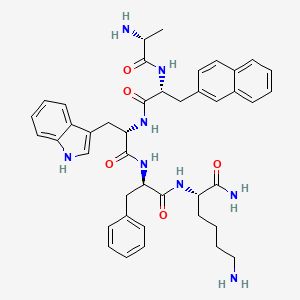

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)/t26-,34+,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIRCQWNYWCPZ-CFCLLVJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.